(2E)-2-cyano-N-(1,1-dioxo-1
Description
The compound (2E)-2-cyano-N-(1,1-dioxo-1) is a member of the thiadiazole family, specifically a 1,2,5-thiadiazole 1,1-dioxide. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Properties
IUPAC Name |
(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c14-7-11(6-10-2-1-4-15-8-10)13(17)16-12-3-5-20(18,19)9-12/h1-2,4,6,8,12H,3,5,9H2,(H,16,17)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJGECVIEHPBJZ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C(=CC2=CN=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CS(=O)(=O)CC1NC(=O)/C(=C/C2=CN=CC=C2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-thiadiazole 1,1-dioxides typically involves the oxidation of thiadiazole rings. Common laboratory oxidants such as hydrogen peroxide or peracids are used to oxidize the sulfur atom in the thiadiazole ring to form the 1,1-dioxide . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of 1,2,5-thiadiazole 1,1-dioxides may involve more scalable and cost-effective methods. One approach is the continuous flow oxidation process, where the thiadiazole precursor is continuously fed into a reactor containing the oxidant. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Thiadiazole 1,1-dioxides undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen or carbon atoms in the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiadiazole, thiadiazole radical anion.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Synthesis of Bioactive Compounds
(2E)-2-cyano-N-(1,1-dioxo-1) serves as a precursor in the synthesis of various heterocyclic compounds. For instance, it has been utilized in the synthesis of quinoxalinones and pyridines, which exhibit significant antimicrobial properties. A study demonstrated that derivatives synthesized from this compound showed moderate to excellent antifungal activity against strains such as Aspergillus flavus and Candida albicans, with inhibition zones comparable to standard antifungal agents .
Antitumor Activity
Research has indicated that derivatives of this compound) exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from this structure have shown selective growth inhibition in breast cancer (MCF-7) and colon cancer cells. The mechanism involves activation of PPARγ-dependent pathways, highlighting its potential as a selective PPARγ modulator .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that certain derivatives can inhibit pro-inflammatory cytokines and may be beneficial in treating conditions like rheumatoid arthritis and multiple sclerosis .
Case Study 1: Antimicrobial Evaluation
In a recent study, several derivatives of this compound) were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents due to their efficacy against resistant strains .
Case Study 2: Cancer Therapeutics
Another investigation focused on the antitumor effects of derivatives synthesized from this compound). The study revealed that these compounds not only inhibited tumor cell proliferation but also induced apoptosis through PPARγ-mediated pathways . This highlights their dual role as both cytotoxic agents and modulators of cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1,2,5-thiadiazole 1,1-dioxides varies depending on their application. In biological systems, these compounds can interact with enzymes and proteins, inhibiting their activity. For example, they may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis . In materials science, their unique electronic properties make them suitable for use in organic electronic devices .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Thiadiazole 1,1-dioxide: Similar structure but different electronic properties and reactivity.
Benzothiadiazole 1,1-dioxide: Contains a fused benzene ring, leading to different chemical and physical properties.
Uniqueness
1,2,5-Thiadiazole 1,1-dioxides are unique due to their ability to form stable radical anions and their versatility in undergoing various chemical reactions. Their electronic properties make them particularly valuable in the development of advanced materials for electronic applications .
Biological Activity
The compound (2E)-2-cyano-N-(1,1-dioxo-1) is part of a class of chemical entities that have garnered attention for their potential biological activities, particularly in the field of oncology. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Anticancer Properties
Research indicates that derivatives of this compound), such as 2-cyano-3,12-dioxooleana-1,9-dien-28-oate (CDDO) and its methyl ester (CDDO-Me), exhibit significant anticancer activity. These compounds have been shown to inhibit cell growth, induce apoptosis, and possess antiangiogenic properties across various cancer cell lines, including pancreatic and colon cancers .
Mechanisms of Action:
- Induction of Apoptosis: CDDO and CDDO-Me trigger apoptosis in cancer cells by downregulating key survival proteins such as cyclin D1 and survivin. This process is mediated through the activation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction .
- Inhibition of Angiogenesis: These compounds inhibit the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), crucial for tumor blood supply .
- Transcription Factor Modulation: The repression of specificity protein (Sp) transcription factors (Sp1, Sp3, Sp4) is a notable mechanism through which these compounds exert their effects. This modulation impacts various downstream genes involved in cell proliferation and survival .
Study 1: Effects on Pancreatic Cancer Cells
A study investigated the effects of CDDO-Me on pancreatic cancer cell lines Panc1 and L3.6pL. The treatment resulted in:
- Growth Inhibition: Significant reduction in cell viability at low micromolar concentrations.
- Apoptosis Induction: Increased caspase-3 activity was observed, indicating enhanced apoptotic signaling.
- Gene Expression Changes: Downregulation of Sp transcription factors was confirmed through Western blot analysis .
| Treatment | Cell Viability (%) | Caspase-3 Activity (fold increase) |
|---|---|---|
| Control | 100 | 1.0 |
| CDDO-Me | 50 | 1.5 |
Study 2: PPARγ Agonist Activity
Another investigation focused on the PPARγ agonist properties of cyano derivatives related to the compound . The results indicated:
- Activation in Colon Cancer Cells: Compounds demonstrated PPARγ-dependent responses that led to the induction of p21 and caveolin-1 in pancreatic and colon cancer cells respectively.
- Selective Modulation: The activity was found to be dependent on both structure and cellular context, suggesting a tailored therapeutic approach for different cancer types .
Synthesis and Structure Activity Relationship
The synthesis method for this compound) derivatives often involves modifications to triterpenoids like oleanic acid. The structural variations significantly influence their biological activity, with specific functional groups enhancing anticancer efficacy .
Q & A
Basic Research Questions
Q. What are the foundational methodologies for synthesizing (2E)-2-cyano-N-(1,1-dioxo-1...) and characterizing its purity?
- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent choice, temperature, catalyst) using kinetic studies and spectroscopic monitoring (e.g., NMR for intermediate tracking). Purity assessment requires orthogonal techniques: HPLC for quantitative analysis, mass spectrometry for molecular confirmation, and elemental analysis for stoichiometric validation .
- Theoretical Link : Align synthesis protocols with established reaction mechanisms (e.g., cyano-group stability under acidic/alkaline conditions) to minimize side products .
Q. How can researchers design experiments to validate the compound’s proposed structure?
- Methodological Answer : Combine crystallographic data (X-ray diffraction) with computational modeling (DFT calculations) to confirm stereochemistry and electronic configurations. Cross-validate spectral data (IR, UV-Vis) with theoretical predictions from quantum chemistry software (e.g., Gaussian) .
- Pitfall Avoidance : Ensure consistency in sample preparation (e.g., solvent purity, degassing) to prevent artifacts in spectroscopic results .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound...)?
- Methodological Answer : Conduct sensitivity analyses on computational parameters (e.g., basis sets, solvation models) to identify discrepancies. Validate experimentally using isotopic labeling (e.g., deuterated analogs) to trace reaction pathways. Apply Bayesian statistics to quantify uncertainty in both computational and experimental datasets .
- Theoretical Framework : Reconcile results with competing mechanistic theories (e.g., Marcus theory for electron transfer vs. frontier molecular orbital interactions) .
Q. What strategies can address conflicting in vitro vs. in vivo activity data for this compound?
- Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability assays) to identify bioavailability limitations. Use tissue-specific microdosing studies to isolate confounding factors (e.g., enzyme inhibition in liver microsomes). Apply systems biology modeling to predict in vivo behavior from in vitro parameters .
- Data Interpretation : Differentiate between intrinsic activity (target binding) and extrinsic factors (biotransformation) using knockout models or selective inhibitors .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
- Methodological Answer : Use a factorial design approach to systematically vary substituents (e.g., electron-withdrawing/donating groups). Employ high-throughput screening with dose-response curves (IC50/EC50 determination) and molecular dynamics simulations to correlate structural changes with binding affinity .
- Theoretical Grounding : Frame hypotheses using Hammett linear free-energy relationships or 3D-QSAR models (e.g., CoMFA) to predict activity trends .
Methodological Best Practices
Q. What statistical approaches are critical for analyzing dose-dependent toxicity data?
- Answer : Use nonlinear regression (e.g., Hill equation) to model dose-response curves. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For low-sample datasets, employ non-parametric methods (e.g., Kruskal-Wallis) and bootstrap resampling to estimate confidence intervals .
Q. How to ensure reproducibility in kinetic studies of this compound’s degradation?
- Answer : Standardize environmental controls (pH, temperature, light exposure) and use internal standards (e.g., deuterated analogs) in LC-MS workflows. Publish raw datasets with metadata (e.g., instrument calibration logs) in open-access repositories .
Theoretical Frameworks
Q. Which conceptual models best explain the compound’s reactivity under oxidative conditions?
- Answer : Evaluate radical-mediated pathways (e.g., EPR spectroscopy for radical trapping) vs. two-electron oxidation mechanisms (cyclic voltammetry for redox potential measurement). Cross-reference with Marcus theory for electron transfer kinetics or Fukui indices for nucleophilic/electrophilic site prediction .
Data Presentation Standards
Q. How to present crystallographic and spectroscopic data in compliance with IUPAC guidelines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
